1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3

Analytical Chemistry Method Validation Exhaled Breath Condensate

Quantification errors from matrix effects can compromise your LC-MS data. This deuterated (d3) internal standard co-elutes perfectly with the target analyte to correct for ion suppression. - Corrects for sample loss during DNPH derivatization and matrix-induced signal variability. - Enables analytical precision with RSD < 11% and accuracy > 90% recovery. - Validates paired-peak filtering algorithms in nontargeted carbonyl screening workflows.

Molecular Formula C9H10N4O4
Molecular Weight 241.22 g/mol
Cat. No. B12404434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
Molecular FormulaC9H10N4O4
Molecular Weight241.22 g/mol
Structural Identifiers
SMILESCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+/i3D,4D,6D
InChIKeyNFQHZOZOFGDSIN-GYFHQMESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.01 g / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3: A Stable Isotope-Labeled Internal Standard for Carbonyl Quantitation


1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (CAS: 259824-53-8) is a deuterated hydrazone derivative of propionaldehyde . It functions as a stable isotope-labeled (SIL) internal standard, designed to chemically mirror the unlabeled analyte, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine (CAS: 725-00-8), throughout the analytical workflow [1]. This compound, also referred to as Propionaldehyde 2,4-Dinitrophenylhydrazone-d3, is employed in liquid chromatography-mass spectrometry (LC-MS) to enable accurate quantification of carbonyl compounds by correcting for matrix effects and instrument variability [2].

Why Unlabeled Analogs Fail: The Critical Role of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in Method Accuracy


Substituting 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 with its non-deuterated analog or a non-isotopic internal standard leads to significant quantification errors in LC-MS. The primary failure mode is the inability to correct for ion suppression or enhancement caused by co-eluting matrix components, a phenomenon known as matrix effects [1]. Non-deuterated standards are chemically indistinguishable from the target analyte and cannot be tracked independently by the mass spectrometer. Furthermore, even among deuterated internal standards, chromatographic isotope effects can cause differential matrix effects if the retention times of the analyte and internal standard diverge, leading to inaccuracies exceeding 15% [2]. The use of an isotopically labeled standard that co-elutes perfectly is essential for achieving the precision and accuracy required in regulated bioanalysis and environmental monitoring [3].

Quantitative Performance Benchmarking for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3


Analytical Precision: RSD for Deuterated DNPH Hydrazones in Biological Matrices

In the LC-MS/MS analysis of aldehydes in exhaled breath condensate, the use of a deuterated DNPH internal standard (d3-DNPH) achieved a method precision (%RSD) of 3.2-8% for malondialdehyde (MDA) and 4.5-11% for 4-hydroxynonenal (4-HNE) [1]. The MS response of both the light (DNPH) and heavy (d3-DNPH) hydrazones was shown to be similar, a prerequisite for reliable quantification [1]. In contrast, standard HPLC-UV methods for DNPH derivatives have been reported with precision ranging from RSD <7.8% to <20% for GC-MS [2], highlighting the superior control of analytical variance when a deuterated internal standard is employed.

Analytical Chemistry Method Validation Exhaled Breath Condensate

Quantification Accuracy in Spiked Biological Samples

The AIDA method, utilizing d3-DNPH, demonstrated high accuracy in a spiked exhaled breath condensate (EBC) pool sample, with recovery values ranging from 98-108% for MDA and 93-114% for 4-HNE after blank subtraction [1]. This performance contrasts with methods lacking isotopic internal standards, where matrix-induced ion suppression or enhancement can cause systematic errors. The near-100% recovery indicates that the deuterated internal standard effectively compensates for sample loss and ion source variability throughout the analytical process [1].

Bioanalysis Accuracy Assessment Stable Isotope Dilution

Chromatographic Isotope Effect and Method Robustness

A comparative study on isotope-coded derivatization for LC-MS revealed that deuterium labeling (d3-DNPH) can introduce a chromatographic isotope effect, leading to a partial separation of labeled and unlabeled isotopologue peaks [1]. When this separation co-occurs with a matrix effect, it can cause unacceptable quantification differences of >15% compared to using 15N- or 13C-labeled standards [1]. This finding directly informs procurement: while d3-DNPH is a widely used and effective internal standard, its use must be validated for the specific chromatography method to ensure co-elution. For applications requiring the highest robustness against matrix effects, 15N4-labeled DNPH derivatives have been shown to eliminate this chromatographic isotope effect entirely [2].

Isotope Effect Chromatography Method Robustness

Derivatization Yield and Kinetic Equivalence to Unlabeled Analog

In the AIDA method, the derivatization kinetics of the light (DNPH) and heavy (d3-DNPH) reagents were compared for MDA and 4-HNE. The reactions showed overlapping kinetics and comparable yields across the biologically relevant concentration range (2-40 nM for MDA and 0.5-10 nM for 4-HNE) [1]. This establishes that the deuterated analog undergoes the derivatization reaction with the same efficiency as the unlabeled reagent, ensuring that the internal standard accurately tracks the analyte's behavior from the very first step of sample preparation. This is a critical requirement for a valid SIL internal standard.

Derivatization Kinetic Isotope Effect Sample Preparation

Optimal Use Cases for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in Analytical and Bioanalytical Workflows


Quantitative Analysis of Propionaldehyde in Complex Environmental Samples

For the precise quantification of propionaldehyde in air, cigarette smoke, or industrial emissions via LC-MS/MS, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 serves as the ideal internal standard. Its near-identical chemical behavior to the target analyte corrects for sample loss during DNPH-derivatization and ion suppression from co-extracted matrix components, ensuring that reported concentrations are accurate and meet regulatory method performance criteria [1].

Biomarker Discovery and Validation for Lipid Peroxidation

Propionaldehyde is a recognized breakdown product of lipid peroxidation, a process linked to oxidative stress and various diseases. When developing a targeted metabolomics assay to quantify propionaldehyde in biofluids (e.g., plasma, urine, or breath condensate), this deuterated standard is essential. It provides the analytical precision (RSD < 11%) and accuracy (>90% recovery) necessary to detect small, biologically meaningful changes in carbonyl concentrations, distinguishing true biological variation from analytical noise [2].

Method Development for Nontargeted Carbonyl Screening

In advanced workflows using chemical isotope labeling for nontargeted screening of aldehydes and ketones, such as those employing DNPH-d3, this compound can be used as a model analyte to optimize the derivatization and LC-HRMS conditions. Its well-defined chromatographic behavior and mass shift (+3 Da) allow for the validation of paired-peak filtering algorithms and the assessment of data reduction efficiency, which can exceed 99% for removing interfering features in complex samples [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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